molecular formula C15H14ClF3N4O B2398192 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380082-09-5

2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine

Cat. No.: B2398192
CAS No.: 2380082-09-5
M. Wt: 358.75
InChI Key: CFUJAMFROOONOZ-UHFFFAOYSA-N
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Description

2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a trifluoromethyl group and an ether linkage to a piperidine ring, which is further substituted with a chloropyridine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Chloropyridine Substitution: The piperidine intermediate is then reacted with 5-chloropyridine under specific conditions to introduce the chloropyridine moiety.

    Pyrimidine Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the pyrimidine and chloropyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and cancer.

    Industry: The compound is utilized in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-(5-chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4O/c16-10-1-2-13(21-9-10)23-7-4-11(5-8-23)24-14-20-6-3-12(22-14)15(17,18)19/h1-3,6,9,11H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUJAMFROOONOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=NC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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